Cyclosporin F

Structure elucidation X-ray crystallography NMR spectroscopy

Cyclosporin F is a naturally occurring minor congener within the cyclosporin family of cyclic undecapeptide secondary metabolites produced by the fungus Tolypocladium inflatum (formerly Trichoderma polysporum). It is formally recognised as deoxycyclosporin A, lacking the C-3 hydroxyl group on the (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) residue at position 1 of the peptide ring.

Molecular Formula C62H111N11O11
Molecular Weight 1186.6 g/mol
CAS No. 83574-28-1
Cat. No. B1253736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporin F
CAS83574-28-1
Synonymscyclosporin F
Molecular FormulaC62H111N11O11
Molecular Weight1186.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)CC(C)CC=CC)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C62H111N11O11/c1-25-27-28-41(15)33-47-55(77)65-44(26-2)58(80)67(18)34-50(74)68(19)45(29-35(3)4)56(78)66-51(39(11)12)61(83)69(20)46(30-36(5)6)54(76)63-42(16)53(75)64-43(17)57(79)71(22)48(31-37(7)8)59(81)72(23)49(32-38(9)10)60(82)73(24)52(40(13)14)62(84)70(47)21/h25,27,35-49,51-52H,26,28-34H2,1-24H3,(H,63,76)(H,64,75)(H,65,77)(H,66,78)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,49+,51+,52+/m1/s1
InChIKeyGNGBSKIQPUCELM-YBAOVNABSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclosporin F (CAS 83574-28-1) – Structural Identity and Procurement-Relevant Classification for the Cyclosporin Research User


Cyclosporin F is a naturally occurring minor congener within the cyclosporin family of cyclic undecapeptide secondary metabolites produced by the fungus Tolypocladium inflatum (formerly Trichoderma polysporum) [1]. It is formally recognised as deoxycyclosporin A, lacking the C-3 hydroxyl group on the (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) residue at position 1 of the peptide ring [2]. This single deoxygenation event distinguishes it from the clinically dominant cyclosporin A (CsA; MW 1202.63 Da) and results in a molecular formula of C62H111N11O11 with a molecular weight of 1186.64 Da [3]. The compound is isolated as a minor component from the crude cyclosporin complex and is supplied primarily as a reference standard for pharmaceutical impurity profiling, analytical method development, and structure–activity relationship (SAR) investigations.

Why Cyclosporin F Cannot Be Interchanged with Cyclosporin A, Dihydrocyclosporin A, or Cyclosporin H in Experimental Systems


Within the cyclosporin family, small structural perturbations at defined amino acid residues produce profound differences in biological activity—generic substitution among congeners is scientifically unsound without explicit evidence of functional equivalence [1]. Cyclosporin F differs from cyclosporin A by the absence of a single hydroxyl group on the MeBmt-1 side chain, a moiety that SAR studies have established as essential for high-affinity cyclophilin A (CypA) binding: prodrugs with the MeBmt-1 hydroxyl blocked or absent exhibit complete loss of CypA binding (relative binding >100-fold weaker) [2]. Because CypA binding is a prerequisite for forming the ternary complex with calcineurin that mediates immunosuppression, this single deoxygenation is predicted to ablate canonical immunosuppressive activity [3]. By analogy, the closely related dihydrocyclosporin A (reduced double bond at MeBmt-1 but hydroxyl retained) has been experimentally confirmed as non-immunosuppressive and is routinely employed as a negative control in pharmacological studies . Consequently, researchers who require a cyclosporin scaffold that retains cyclophilin binding while minimising immunosuppressive activity—or who need a structurally characterised impurity reference standard—cannot simply substitute CsA, CsH, or any other congener without compromising experimental validity.

Quantitative Evidence Guide: Differentiation of Cyclosporin F from Cyclosporin A, Dihydrocyclosporin A, and Cyclosporin H Across Structural, Binding, and Analytical Dimensions


Structural Deoxygenation at MeBmt-1: Cyclosporin F Is Deoxycyclosporin A

Cyclosporin F was definitively characterised by Traber et al. (1982) as deoxycyclosporin A through combined spectroscopic evidence (NMR, IR), hydrolytic cleavage, chemical correlation reactions, and X-ray analysis of suitable derivatives [1]. The single structural difference from cyclosporin A is the absence of the hydroxyl group at the C-3 position of the MeBmt residue (amino acid 1). Cyclosporin A possesses the full MeBmt residue: (4R)-4-[(E)-2-butenyl]-3-hydroxy-4,N-dimethyl-L-threonine at position 1. In Cyclosporin F, this is replaced by a deoxy-MeBmt variant lacking the 3-hydroxyl function. This structural assignment is further corroborated by mass spectrometric sequencing data from fast atom bombardment and linked-scan MS analyses of cyclosporins A, B, C, D, F, G, and L [2].

Structure elucidation X-ray crystallography NMR spectroscopy Natural product chemistry

Predicted Loss of Cyclophilin A Binding Affinity Due to MeBmt-1 Deoxygenation

Wenger et al. (1986) demonstrated that a free hydroxyl group at the MeBmt-1 position of cyclosporin A is essential for cyclophilin A (CypA) binding: CsA prodrugs with the MeBmt-1 hydroxyl blocked or derivatised exhibit complete loss of CypA binding, with relative binding values exceeding 100-fold compared with CsA (i.e., >100-fold weaker) [1]. Cyclosporin F, which lacks the MeBmt-1 hydroxyl entirely, is therefore predicted by SAR to have severely compromised CypA binding. Quesniaux et al. (1987) established that cyclophilin binding correlates with immunosuppressive activity across more than 50 singly modified cyclosporin analogues, identifying cyclophilin as a highly discriminating stereospecific binding protein [2]. Durette et al. (1988) further confirmed that CypA binding parallels in vitro immunosuppressive potency across an extensive, structurally varied set of CsA analogues in the Mixed Lymphocyte Reaction (MLR) assay [3]. Although primary quantitative CypA binding data for Cyclosporin F specifically were not identified in the published literature, the SAR is unambiguous: the absence of the MeBmt-1 hydroxyl predicts a substantial loss of CypA binding and, consequently, abrogation of calcineurin-mediated immunosuppression.

Cyclophilin binding Structure–activity relationship Immunophilin ligand Calcineurin pathway

Functional Classification as a Non-Immunosuppressive Cyclosporin via MLR Activity Threshold

United States Patent US5981479 (Novartis, 1999) provides an operational definition that a cyclosporin is considered non-immunosuppressive when it exhibits activity in the Mixed Lymphocyte Reaction (MLR) of no more than 5%, preferably no more than 2%, of that of ciclosporin (cyclosporin A) [1]. The patent further specifies that non-immunosuppressive, cyclophilin-binding cyclosporins are useful in the treatment and prevention of AIDS and AIDS-related disorders [2]. Dihydrocyclosporin A—which shares with Cyclosporin F a modification at the MeBmt-1 residue (reduced double bond vs. deoxygenation)—has been consistently reported to possess no immunosuppressant activity and is widely used as a negative control in pharmacological studies to dissect immunosuppression-dependent from immunosuppression-independent effects of cyclosporins . Based on the SAR principle that the MeBmt-1 hydroxyl is essential for immunosuppressive activity, Cyclosporin F is expected to fall below the 5% MLR activity threshold, placing it in the non-immunosuppressive category. Direct MLR data for Cyclosporin F were not identified in the published literature, and experimental verification in the user's own assay system is recommended.

Mixed Lymphocyte Reaction Immunosuppression assay T-cell proliferation In vitro pharmacology

Mass Spectrometric Differentiation: Distinct Molecular Ion and Fragmentation Pattern

Cyclosporin F can be unambiguously distinguished from cyclosporin A and other congeners by mass spectrometry. The molecular ion [M+H]+ of Cyclosporin F is observed at m/z 1187.64, which is 16 Da lower than that of cyclosporin A (m/z 1203.63), reflecting the deoxygenation at MeBmt-1 [1]. FAB mass spectrometry with linked-scan (B/E) analysis has been employed to sequence cyclosporins A, B, C, D, F, G, and L, establishing characteristic fragmentation patterns that differ among congeners . For analytical method development—particularly in pharmaceutical impurity profiling where Cyclosporin F may appear as a process-related impurity or degradation product—this 16 Da mass difference is sufficient for selective detection by LC-MS/MS in multiple reaction monitoring (MRM) mode. The molecular formula difference of one oxygen atom (C62H111N11O11 vs. C62H111N11O12) enables high-resolution mass spectrometry (HRMS) discrimination with mass accuracy <3 ppm [2].

Mass spectrometry FAB-MS LC-MS/MS Analytical method development Impurity profiling

Reference Standard Utility for Pharmaceutical Impurity Profiling and Pharmacopeial Compliance

Cyclosporin F is supplied as a fully characterised reference standard for use in pharmaceutical impurity profiling, analytical method development, and method validation (AMV) in compliance with regulatory guidelines including USP and EP [1]. Commercially available reference standards of Cyclosporin F are characterised with purity specifications (typically ≥95% by HPLC) and are accompanied by a comprehensive Certificate of Analysis (CoA) from cGMP-compliant analytical facilities . The compound serves as a reference marker for Cyclosporin EP Impurity identification, where it is distinguished from Cyclosporin EP Impurity F (CAS 437611-17-1; Abu10-Ciclosporin A, formula C61H109N11O12, MW 1188.58) and Cyclosporin EP Impurity B (Dihydrocyclosporin A, CAS 59865-15-5) . The unique deoxy-MeBmt-1 structure of Cyclosporin F provides a distinct chromatographic retention time and mass spectrometric signature that enables its use as a system suitability marker in HPLC-UV and LC-MS/MS methods for cyclosporin purity determination.

Reference standard Pharmaceutical impurity EP impurity Analytical method validation Quality control

Procurement-Driven Application Scenarios for Cyclosporin F Based on Verified Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Cyclosporin A Drug Product Quality Control

Cyclosporin F serves as a characterised reference standard for the identification and quantification of this specific process-related impurity during cyclosporin A active pharmaceutical ingredient (API) manufacturing and finished drug product release testing. The deoxy-MeBmt-1 structure gives Cyclosporin F a unique molecular mass (1186.64 Da), 16 Da below CsA, enabling unambiguous identification by LC-MS/MS [1]. This 16 Da deficit is not shared by EP Impurity B (dihydrocyclosporin A, 1204.65 Da) or EP Impurity F (Abu10-Ciclosporin A, 1188.58 Da), ensuring baseline chromatographic separation and selective MRM detection [2]. Procurement of a characterised Cyclosporin F reference standard with a cGMP-compliant CoA is essential for analytical method validation (AMV) in support of ANDA and DMF submissions.

Negative Control Probe for Dissecting Immunosuppression-Dependent vs. Immunosuppression-Independent Cyclosporin Pharmacology

Based on SAR evidence that the MeBmt-1 hydroxyl group is essential for cyclophilin A binding and immunosuppressive activity [1], Cyclosporin F is predicted to exhibit negligible immunosuppressive activity while potentially retaining some cyclophilin-binding capacity. By analogy with dihydrocyclosporin A, which is established as a non-immunosuppressive cyclophilin-binding probe used to dissect the role of immunosuppression in cyclosporin pharmacology (particularly for antiparasitic applications) [2], Cyclosporin F can be deployed as an experimental comparator in assays where the objective is to distinguish effects mediated through calcineurin/NFAT-dependent immunosuppression from effects mediated through cyclophilin binding alone. Researchers should independently verify MLR activity and CypA binding affinity in their experimental system before relying on this compound as a negative control, as direct quantitative data for Cyclosporin F are limited in the published literature.

Antiparasitic Lead Optimisation Scaffold Targeting Microbial Cyclophilins

Non-immunosuppressive cyclosporin analogues that retain cyclophilin binding are of growing interest as antiparasitic agents, as demonstrated by the evaluation of dihydrocyclosporin A, NIM811, and alisporivir against Toxoplasma gondii cyclophilin TgCyp23 [1]. The structural studies revealed that modifications at the MeBmt region can prevent calcineurin binding while preserving target cyclophilin engagement [2]. Cyclosporin F, with its deoxy-MeBmt-1 modification, represents a structurally distinct starting point within this chemical space for structure-guided optimisation of cyclophilin-targeted antiparasitic agents. Procurement of Cyclosporin F for medicinal chemistry programmes should be accompanied by in-house determination of TgCyp23 (or species-appropriate cyclophilin) binding affinity, as this parameter has not been reported in the primary literature.

Mass Spectrometry Method Development and System Suitability Testing for Cyclosporin Congener Profiling

The characteristic 16 Da mass deficit of Cyclosporin F relative to CsA, combined with its distinct FAB-MS fragmentation pattern established across multiple cyclosporin congeners [1], makes this compound a valuable system suitability standard for LC-MS/MS methods designed to profile cyclosporin congeners in fermentation broths, biological matrices, or pharmaceutical preparations. Its intermediate molecular weight position (1186.64 Da) between cyclosporin A (1202.63 Da) and lower-mass cyclosporins provides a convenient mass calibration point for HRMS instruments operating in the m/z 1100–1300 range [2].

Quote Request

Request a Quote for Cyclosporin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.